molecular formula C10H13NO7S B566105 3-O-Methyldopa-4-sulfate CAS No. 1391393-86-4

3-O-Methyldopa-4-sulfate

Cat. No.: B566105
CAS No.: 1391393-86-4
M. Wt: 291.274
InChI Key: OOMSDJKDKVRCSI-ZETCQYMHSA-N
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Description

3-O-Methyldopa-4-sulfate is a metabolite of the drug Levodopa, which is commonly used in the treatment of Parkinson’s disease. This compound is formed through the methylation of Levodopa by the enzyme catechol-O-methyltransferase, followed by sulfation. It is known for its role in the metabolic pathway of catecholamines and has been studied for its potential implications in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyldopa-4-sulfate typically involves the methylation of Levodopa using catechol-O-methyltransferase in the presence of the cofactor S-adenosyl methionine. This is followed by a sulfation reaction, where the methylated product is treated with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant catechol-O-methyltransferase and optimized sulfation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyldopa-4-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-O-Methyldopa-4-sulfate has several scientific research applications:

Mechanism of Action

3-O-Methyldopa-4-sulfate exerts its effects primarily through its interaction with catecholamine metabolic pathways. It is formed from Levodopa by the action of catechol-O-methyltransferase and subsequently sulfated. This compound can influence the levels of neurotransmitters such as dopamine by acting as a competitive inhibitor of enzymes involved in their metabolism. The molecular targets include catechol-O-methyltransferase and sulfotransferases, which play crucial roles in the regulation of catecholamine levels in the brain .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual modification (methylation and sulfation) which significantly alters its chemical properties and biological activity compared to its parent compound, Levodopa. This dual modification allows it to serve as a more stable biomarker and provides distinct interactions with metabolic enzymes .

Properties

IUPAC Name

(2S)-2-amino-3-(3-methoxy-4-sulfooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO7S/c1-17-9-5-6(4-7(11)10(12)13)2-3-8(9)18-19(14,15)16/h2-3,5,7H,4,11H2,1H3,(H,12,13)(H,14,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMSDJKDKVRCSI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391393-86-4
Record name 3-O-Methyldopa-4-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391393864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-METHYLDOPA-4-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Z6V86DL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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